molecular formula C10H8ClNO2 B2703128 7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione CAS No. 80452-55-7

7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione

Cat. No. B2703128
CAS RN: 80452-55-7
M. Wt: 209.63
InChI Key: YRUGIDNPYWLNBV-UHFFFAOYSA-N
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Description

7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione is a chemical compound with the molecular formula C10H8ClNO2 . It is an intermediate in the synthesis of Tolvaptan , an orally active nonpeptide arginine vasopressin V2 receptor antagonist .


Synthesis Analysis

The synthetic method of 7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione involves several steps . It starts with an acylation reaction between 4-chloroaniline and succinic anhydride to obtain 4-(4-chloroaniline)-4-oxobutyric acid. This is followed by an intramolecular Friedel-Craft reaction on 4-(4-chloroaniline)-4-oxobutyric acid to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. The compound is then reacted with ethylene glycol to obtain 7-chloro-3,4-tetrahydrobenzo[b]azepine-2-one-5-glycol ketal. The ketal is reduced, and de-ketalation is carried out under acidic conditions to obtain 7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one .


Molecular Structure Analysis

The molecular structure of 7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione consists of a seven-membered heterocyclic system with one nitrogen atom . The molecular weight of this compound is 209.63 .


Chemical Reactions Analysis

The synthesis of 7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione involves several chemical reactions including acylation, intramolecular Friedel-Craft reaction, reaction with ethylene glycol, reduction, and de-ketalation .

Scientific Research Applications

properties

IUPAC Name

7-chloro-3,4-dihydro-1H-1-benzazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c11-6-1-2-8-7(5-6)9(13)3-4-10(14)12-8/h1-2,5H,3-4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUGIDNPYWLNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C(C1=O)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3,4-dihydro-1h-benzo[b]azepine-2,5-dione

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